1-[trans-2-Hydroxycyclobutyl]piperazin-2-one
Overview
Description
1-[trans-2-Hydroxycyclobutyl]piperazin-2-one is a heterocyclic compound that features a piperazin-2-one core with a trans-2-hydroxycyclobutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[trans-2-Hydroxycyclobutyl]piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the use of a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .
Industrial Production Methods
Industrial production methods for piperazin-2-one derivatives often involve catalytic hydrogenation of unsaturated piperazin-2-ones using catalysts such as Iridium or Palladium . These methods are designed to be efficient and scalable, minimizing purification steps and reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[trans-2-Hydroxycyclobutyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like cumyl hydroperoxide.
Reduction: Catalytic hydrogenation using Iridium or Palladium catalysts.
Substitution: Nucleophilic substitution reactions involving sulfonium salts.
Common Reagents and Conditions
Oxidation: Cumyl hydroperoxide in the presence of quinine-derived urea as a catalyst.
Reduction: Iridium or Palladium catalysts under hydrogenation conditions.
Substitution: Sulfonium salts and bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Major Products
The major products formed from these reactions include various substituted piperazin-2-ones and morpholin-2-ones .
Scientific Research Applications
1-[trans-2-Hydroxycyclobutyl]piperazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[trans-2-Hydroxycyclobutyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an intermediate in the synthesis of drugs that target specific enzymes or receptors . The exact pathways and targets depend on the specific application and the structure of the final product.
Comparison with Similar Compounds
Similar Compounds
Piperazin-2-one: A core structure shared with 1-[trans-2-Hydroxycyclobutyl]piperazin-2-one.
Morpholin-2-one: Another heterocyclic compound with similar bioactive properties.
2-Monobromo Aripiprazole Hydrochloride: A derivative with a piperazin-2-one core.
Uniqueness
This compound is unique due to its trans-2-hydroxycyclobutyl substituent, which imparts distinct chemical and biological properties compared to other piperazin-2-one derivatives .
Properties
IUPAC Name |
1-[(1R,2R)-2-hydroxycyclobutyl]piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-2-1-6(7)10-4-3-9-5-8(10)12/h6-7,9,11H,1-5H2/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHSNGPETNJLLW-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCNCC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCNCC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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